N-(oxan-4-yl)-1-phenylpiperidin-3-amine is an organic compound characterized by a complex structure that integrates a piperidine ring, a phenyl group, and an oxane ring. The compound is notable for its potential applications in medicinal chemistry and biological research. Its synthesis typically involves multi-step processes that require specific reaction conditions to yield the desired product.
This compound falls under the category of piperidine derivatives, which are widely studied due to their diverse pharmacological properties. The source of information regarding N-(oxan-4-yl)-1-phenylpiperidin-3-amine includes chemical databases and scientific literature that detail its synthesis, properties, and applications .
The synthesis of N-(oxan-4-yl)-1-phenylpiperidin-3-amine generally involves the following steps:
The molecular formula for N-(oxan-4-yl)-1-phenylpiperidin-3-amine is . Its structure features a piperidine ring connected to a phenyl group and an oxane moiety.
InChI=1S/C16H24N2O/c1-2-5-14(6-3-1)17-15-7-4-10-18(13-15)16-8-11-19-12-9-16/h1-3,5-6,15-17H,4,7-13H2This data indicates the connectivity of atoms within the molecule, providing insight into its potential reactivity and interactions with biological targets.
N-(oxan-4-yl)-1-phenylpiperidin-3-amine participates in various chemical reactions:
The mechanism of action for N-(oxan-4-y)-1-phenyipiperidin–3-amime involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, it modulates their activity, potentially leading to various pharmacological effects. This interaction may influence signaling pathways or metabolic processes within cells, contributing to its therapeutic potential .
N-(oxan-4-y)-1-phenyipiperidin–3-amime exhibits several noteworthy physical properties:
The chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments, influencing its application in research and industry .
N-(oxan-4-y)-1-phenyipiperidin–3-amime has several significant applications:
Research continues to explore its full potential in these fields, particularly concerning therapeutic applications in drug development .
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5